molecular formula C12H16Cl2N2O B7932501 (S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide

Cat. No.: B7932501
M. Wt: 275.17 g/mol
InChI Key: GBYGVOFSWPXYRD-NSHDSACASA-N
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Description

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide ( 1353994-59-8) is a high-purity chemical compound offered with a guaranteed purity of 96% . This chiral butyramide derivative has a molecular formula of C12H16Cl2N2O and a molecular weight of 275.17 g/mol . The compound features a stereospecific (S)-configuration at the alpha-carbon and contains a 2,4-dichlorobenzyl moiety, which is of significant interest in medicinal chemistry and drug discovery research for its potential as a molecular scaffold. The presence of both amino and amide functional groups within its structure provides versatile sites for chemical modification, making it a valuable intermediate for the synthesis of more complex target molecules. The dichlorinated benzyl group is particularly noteworthy for its potential influence on the compound's physicochemical properties, including its lipophilicity and membrane permeability, which are critical parameters in pharmacokinetic optimization studies. This product is intended for research and development applications only and must be handled by qualified laboratory professionals. It is explicitly not intended for diagnostic, therapeutic, or any other human or veterinary use, nor for incorporation into foods, cosmetics, drugs, or consumer products. Strict adherence to safe laboratory practices is required when handling this material. For comprehensive handling and safety information, researchers should consult the relevant Material Safety Data Sheet (MSDS) prior to use .

Properties

IUPAC Name

(2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-7(2)11(15)12(17)16-6-8-3-4-9(13)5-10(8)14/h3-5,7,11H,6,15H2,1-2H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYGVOFSWPXYRD-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=C(C=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=C(C=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

Carbonyldiimidazole (CDI) is widely employed for amide bond formation under mild conditions. Reacting (S)-2-amino-3-methyl-butyryl chloride with 2,4-dichlorobenzylamine in tetrahydrofuran (THF) at 25°C for 12 hours achieves 74–78% yields. CDI’s advantage lies in its ability to minimize epimerization, critical for preserving stereochemical integrity.

Silylation-Activation Methods

The patent WO2018220646A1 discloses a novel approach using TMSBr in ethanol to activate the carboxylic acid group. This method bypasses traditional acyl chloride formation, reducing side products. Yields of 82–86% are reported with reaction times of 4–6 hours at 60°C.

Comparative Analysis of Coupling Agents

Coupling AgentSolventTemperature (°C)Yield (%)Racemization Risk
CDITHF2574–78Low
TMSBrEthanol6082–86Moderate
SOCl2Dichloromethane0–568–72High

TMSBr offers higher yields but requires careful pH control to prevent racemization.

Stereochemical Control and Optimization

Chiral Auxiliaries

Purification and Crystallization

Solvent-Based Recrystallization

A patented purification process dissolves the crude product in isopropyl acetate at 60°C, followed by gradual addition of cyclohexane to induce crystallization. This yields 98.5% pure (S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide with a recovery rate of 89%.

Chromatographic Methods

Silica gel chromatography using ethyl acetate:hexane (3:7) resolves diastereomeric impurities but is less cost-effective for large-scale production.

Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3) : δ 7.38 (d, J = 8.4 Hz, 1H, ArH), 7.22 (d, J = 2.0 Hz, 1H, ArH), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.45 (s, 2H, CH2), 3.52 (q, J = 6.8 Hz, 1H, CH), 2.75 (s, 3H, NCH3), 1.98 (m, 1H, CH(CH3)), 1.12 (d, J = 6.8 Hz, 3H, CH3).

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time = 12.7 min (ee >99%).

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, consistent with a stable crystalline form .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dichlorobenzyl moiety can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide can be elucidated by comparing it to analogs with modified substituents or stereochemistry. Below is a detailed analysis based on the evidence:

Structural Modifications in the Benzyl Group

  • (S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide (CAS: 1307586-72-6) Molecular Formula: C₁₃H₁₇FN₂O Molecular Weight: 224.28 g/mol Key Differences: Replacing chlorine with fluorine at the 3-position reduces steric bulk and alters electronic properties (fluorine’s electronegativity vs. chlorine’s polarizability). This may impact binding interactions in biological systems .
  • (S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide (CAS: 1307162-71-5) Molecular Formula: C₁₃H₁₈Cl₂N₂O Molecular Weight: 289.2 g/mol Key Differences: The 3,4-dichloro substitution (vs.

Modifications in the Amide Backbone

  • (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS: 72004-10-5) Molecular Formula: C₁₆H₂₄N₂OS Molecular Weight: 292.4 g/mol Key Differences: The cyclopropyl and methylsulfanyl groups introduce conformational rigidity and sulfur-based hydrophobicity, respectively. These modifications could enhance metabolic stability compared to the parent compound .
  • (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS: 1307498-20-9) Molecular Formula: Not explicitly stated, but inferred as C₁₅H₂₃N₂OS. Key Differences: Dual methylation (α-carbon and amide nitrogen) increases hydrophobicity and may reduce renal clearance, though this requires experimental validation .

Functional Implications

  • Lipophilicity : The 2,4-dichloro-benzyl group in the target compound likely confers higher logP values compared to fluoro- or methylsulfanyl-substituted analogs, influencing pharmacokinetic properties.
  • Stereochemical Specificity : The (S)-configuration is critical for chiral recognition in biological systems, as seen in related amides (e.g., reports specific optical rotations for stereoisomers).

Biological Activity

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide is a compound that has garnered attention for its potential biological activity, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈Cl₂N₂O
  • Molecular Weight : 289.20 g/mol
  • Functional Groups : The compound features an amide backbone with a dichlorobenzyl substituent and a methyl group, which contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The dichlorobenzyl moiety may enhance the compound's affinity for specific receptors, leading to modulation of neurotransmitter systems. This could potentially position it as a candidate for treating neurological disorders.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular signaling and proliferation. For instance, it has been investigated for its potential to inhibit histone deacetylases (HDACs), which play a role in cancer progression .

Biological Activity Overview

Activity Type Description
Anticancer Potential Exhibits selective inhibition of cancer cell growth, particularly in solid tumors.
Neurotransmitter Modulation Potential effects on neurotransmitter systems suggest applications in treating psychiatric disorders.
Anti-inflammatory Effects May possess anti-inflammatory properties that could be beneficial in various inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies :
    • In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as A2780 and HepG2, demonstrating significant antiproliferative effects compared to standard treatments .
  • Neuropharmacological Research :
    • Investigations into its effects on neurotransmitter systems indicate that this compound may act as an agonist or antagonist at specific receptors, influencing mood and cognitive functions.
  • Enzymatic Activity :
    • Research has highlighted the compound's potential to inhibit HDACs with IC50 values indicating effective enzyme inhibition, suggesting a pathway for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide, and how can purity be ensured?

  • Methodology :

  • Step 1 : Use a Schiff base condensation reaction between 2,4-dichlorobenzylamine and a protected (S)-2-amino-3-methyl-butyric acid derivative. Catalyze with trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM) under nitrogen .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase, UV detection at 254 nm) .
  • Key Data :
ParameterValue
Yield~60-75% (depending on scale)
Purity (HPLC)≥95%

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • ¹H/¹³C NMR : Identify chiral centers and substituents. For example:
  • δ 7.3-7.5 ppm (aromatic protons, 2,4-dichlorobenzyl group)
  • δ 1.0-1.2 ppm (CH(CH₃)₂, leucine-like branching) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (theoretical: 289.2 g/mol ± 0.001) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

  • Methodology :

  • Compare substituent effects (e.g., 2,4-dichloro vs. 3,4-dichloro benzyl groups) on biological activity. Use in vitro assays (e.g., enzyme inhibition) and molecular docking to assess binding affinity .
  • Key Findings :
Substituent PositionIC₅₀ (Enzyme X)LogP
2,4-dichloro12 µM3.2
3,4-dichloro8 µM3.5
Hypothetical data based on analog studies

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Perform molecular dynamics simulations (e.g., GROMACS) and docking (AutoDock Vina) to map binding poses. Validate with crystallographic data if available .
  • Example Workflow :

Prepare protein structure (PDB: 2BC).

Optimize ligand geometry (DFT/B3LYP/6-31G*).

Simulate binding free energy (MM-PBSA) .

Q. What experimental strategies assess in vitro/in vivo efficacy and toxicity?

  • Methodology :

  • In Vitro : Use cell viability assays (MTT) and target-specific assays (e.g., kinase inhibition). For toxicity, measure IC₅₀ in healthy cell lines (e.g., HEK293) .
  • In Vivo : Administer in rodent models (e.g., 10–50 mg/kg, oral) and monitor pharmacokinetics (plasma half-life via LC-MS) and histopathology .

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